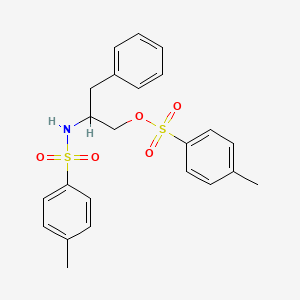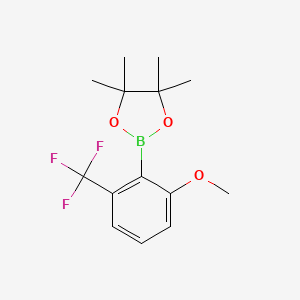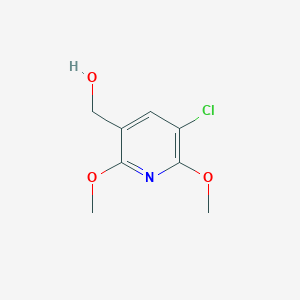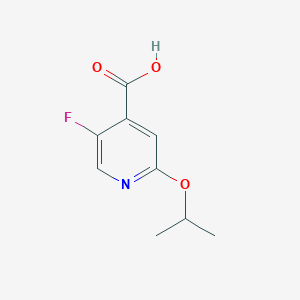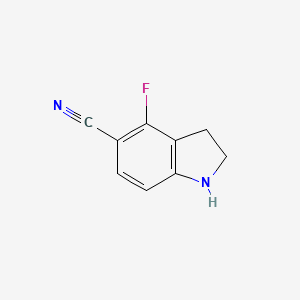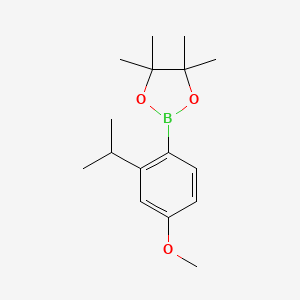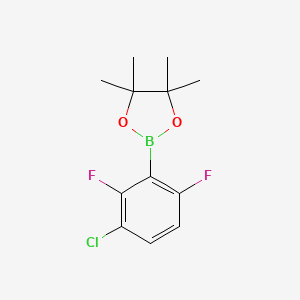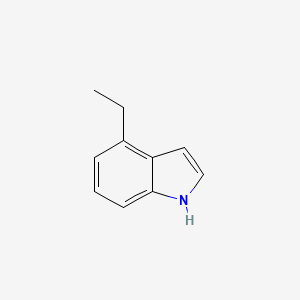
4-Ethyl-1H-indole
Overview
Description
4-Ethyl-1H-indole is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry. It has a broad range of applications and is used as an intermediate in the synthesis of various drugs. This compound has also been used in the development of new drugs, as well as in the synthesis of agrochemicals and other industrial chemicals. This compound has been studied extensively in the laboratory and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Dopamine Receptor Agonist : 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, a compound related to 4-Ethyl-1H-indole, acts as a potent and selective prejunctional dopamine receptor agonist. It inhibits the constrictor response to electrical stimulation in rabbit ear arteries without stimulating the central nervous system in rats (Gallagher et al., 1985).
Antimicrobial Activity : Synthesis and characterization of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, derived from 4hydroxy indole, have shown notable antimicrobial activities (Prasad, 2017).
Palladium-Catalyzed Synthesis : Indoles, like this compound, are fundamental in palladium-catalyzed reactions, essential for synthesizing various biologically active compounds. These reactions are vital for organic chemists, impacting fine chemical, agrochemical, and pharmaceutical synthesis (Cacchi & Fabrizi, 2005).
Pharmacological Activities : Indoles are pivotal in organic chemistry and are found in biologically active natural products. They have extensive applications in medicine, synthetic chemistry, and industrial chemistry. Research on Ethyl-3-oxo-3-{2-[(5-substituted-3- phenyl-1H-indol-2-yl) carbonyl] hydrazinyl} propanoates, closely related to this compound, highlights their pharmacological significance, including anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).
Urease Inhibitors : Novel indole-based oxadiazole scaffolds, originating from 4-(1H-indol-3-yl)butanoic acid, have been identified as potent urease inhibitors, suggesting their potential as therapeutic agents in drug design programs (Nazir et al., 2018).
Synthesis of N-Substituted Derivatives : Research on the synthesis of N-Substituted derivatives of 2-(4-Amino-2-methyl-1H-indol-3-yl)- and 2-(6-Amino-2-methyl-1H-indol-3-yl)acetic acids contributes to the development of indole compounds with potential biological applications (Maklakov, Smushkevich, & Magedov, 2002).
Flow Chemistry Techniques : Environment-friendly synthesis of indoline derivatives using flow chemistry techniques demonstrates improved methods for synthesizing compounds related to this compound (Örkényi et al., 2017).
Photophysical Properties : A study on the photophysical properties of a new 4-aza-indole derivative in various solvents highlights its potential use in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
properties
IUPAC Name |
4-ethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-7,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRCVOZYYPHAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



